molecular formula C12H15BrN2O B1376818 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS No. 1316225-89-4

1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Cat. No.: B1376818
CAS No.: 1316225-89-4
M. Wt: 283.16 g/mol
InChI Key: PLCOSMYJQSPRBR-UHFFFAOYSA-N
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Description

1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 6-bromo-pyridin-2-yl moiety. The ethanone group is attached to the piperidine nitrogen, forming a ketone-functionalized tertiary amine.

Properties

IUPAC Name

1-[3-(6-bromopyridin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-4-10(8-15)11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCOSMYJQSPRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivative

The synthesis typically begins with the selective bromination of pyridine at the 6-position. This is achieved by treating pyridine or a substituted pyridine precursor with brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The choice of brominating agent and reaction conditions (solvent, temperature, time) is critical to obtaining high regioselectivity and yield.

Parameter Typical Conditions Notes
Brominating agent Bromine (Br2), NBS NBS preferred for milder conditions
Solvent Dichloromethane, acetonitrile Solvent choice affects selectivity
Temperature 0°C to room temperature Lower temperatures improve selectivity
Reaction time 1–4 hours Monitored by TLC or HPLC

This step yields 6-bromopyridin-2-yl intermediate, which is essential for further functionalization.

Formation of Piperidinylpyridine Intermediate

The bromopyridine intermediate is then reacted with a piperidine derivative to form the piperidinylpyridine compound. This step often involves nucleophilic substitution or palladium-catalyzed coupling reactions.

  • Nucleophilic substitution: The bromine atom on the pyridine ring is displaced by the piperidine nitrogen under basic or neutral conditions.
  • Catalytic coupling: Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(0) complexes with phosphine ligands) facilitates the formation of the C-N bond efficiently.
Catalyst/System Conditions Yield Range (%) Reference Notes
Pd(0) with Xantphos ligand Reflux in toluene, NaOtBu base 27–82 Optimized Buchwald-Hartwig amination
Direct nucleophilic substitution Mild heating, polar aprotic solvents Moderate Simpler but less selective

The product of this step is the 3-(6-bromopyridin-2-yl)piperidine intermediate.

Acylation to Form Final Compound

The final step involves acylation of the piperidinylpyridine intermediate with ethanoyl chloride or a similar acylating agent to install the ethanone group on the piperidine nitrogen.

Reagent Conditions Notes
Ethanoyl chloride Anhydrous solvent (e.g., dichloromethane), base (triethylamine) Base scavenges HCl formed
Temperature 0°C to room temperature Controlled addition to avoid side reactions
Reaction time 1–3 hours Monitored by TLC or HPLC

This step yields this compound with high purity after workup and purification, typically by column chromatography or MPLC (Medium Pressure Liquid Chromatography).

Research Findings and Optimization

  • Yield and Purity: Optimization of each step, especially the bromination and coupling stages, is crucial for maximizing yield and purity. Use of palladium-catalyzed amination has significantly improved coupling efficiency compared to direct substitution methods.
  • Continuous Flow Synthesis: Industrial scale preparations may employ continuous flow reactors to enhance reaction control, safety, and scalability, particularly for bromination and acylation steps.
  • Catalyst Selection: The choice of palladium catalyst and ligand system (e.g., Pd2(dba)3 with Xantphos) impacts the reaction rate and selectivity in the coupling step.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or toluene are preferred for coupling reactions, while bromination is often performed in less polar solvents to control regioselectivity.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield Range (%) Comments
1 Bromination Pyridine + Br2 or NBS, DCM, 0°C to RT 6-Bromopyridin-2-yl intermediate 70–90 Selective bromination crucial
2 Coupling (Amination) 6-Bromopyridin-2-yl + Piperidine, Pd catalyst, base 3-(6-Bromopyridin-2-yl)piperidine 27–82 Pd-catalyzed amination preferred
3 Acylation Piperidinylpyridine + Ethanoyl chloride, base This compound 80–95 Controlled addition for purity

Additional Notes on Chemical Reactivity

  • The bromine atom on the pyridine ring can be further substituted by nucleophiles (amines, thiols) for derivatization.
  • The ethanone group is amenable to oxidation (to carboxylic acid) or reduction (to alcohol), enabling structural diversification.
  • These chemical properties make the compound a valuable intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major products formed from these reactions include substituted pyridines, carboxylic acids, and alcohols.

Scientific Research Applications

Medicinal Chemistry

Overview:
The compound is primarily utilized as a building block in the synthesis of pharmaceutical agents aimed at treating neurological and psychiatric disorders. Its structure enables interactions with specific biological targets, making it valuable for drug development.

Case Study:
A study investigating the effects of compounds similar to 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone found that derivatives exhibit significant activity against certain receptor sites involved in neurotransmission. This suggests potential for developing treatments for conditions like depression and anxiety disorders.

Organic Synthesis

Overview:
In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the formation of diverse chemical entities.

Data Table: Synthetic Routes

StepReaction TypeDescription
1BrominationBromination of pyridine to introduce bromine at the desired position.
2Nucleophilic SubstitutionReaction with piperidine derivative to form piperidinylpyridine intermediate.
3AcylationAcylation with ethanoyl chloride to yield the final product.

Biological Studies

Overview:
Research into the biological effects of this compound has shown promise in understanding its interactions with various molecular targets, such as enzymes and receptors.

Mechanism of Action:
The compound's mechanism involves binding to specific sites on target proteins, potentially influencing their activity. The bromopyridine moiety enhances binding affinity due to its electron-withdrawing properties, while the piperidine ring contributes to overall molecular stability.

Mechanism of Action

The mechanism of action of 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may interact with binding sites on these targets, while the piperidine ring and ethanone group contribute to the overall binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Piperidine-Ethanone Core

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Data/Properties Reference ID
1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone C₁₃H₁₇BrN₂O 297.19 6-Bromopyridin-2-yl linked via methylene Purity: 97% (HPLC); CAS: 1316227-05-0
1-(6-Bromopyridin-2-yl)ethanone C₇H₆BrNO 200.04 Direct ethanone-pyridine linkage (no piperidine) Decomposition product of triazolopyridine at 100°C
1-(2-Bromopyridin-4-yl)ethanone C₇H₆BrNO 200.04 Bromine at pyridine 2-position (vs. 6-position) CAS: 864674-02-2; Syn: 4-acetyl-2-bromopyridine
1-(6-Methylpyridin-2-yl)ethanone C₈H₉NO 135.16 Methyl substituent at pyridine 6-position Matched IUPAC: 2-acetyl-6-methylpyridine
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₆ClNO₂ 265.74 4-Chlorobenzoyl group on piperidine Molar mass: 265.74; CAS: 1216763-69-7

Key Observations :

  • Substituent Position: The position of bromine on the pyridine ring significantly influences reactivity. For example, 1-(2-Bromopyridin-4-yl)ethanone (2-bromo vs. 6-bromo) may exhibit distinct electronic and steric properties in cross-coupling reactions .
  • Linker Flexibility: The methylene bridge in 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone increases conformational flexibility compared to the direct piperidine-pyridine linkage in the target compound .
  • Biological Relevance: Piperidine-ethanone derivatives with aromatic substituents (e.g., 4-chlorobenzoyl) are often explored as intermediates in antipsychotic drugs, as seen in iloperidone analogs .

Spectral and Crystallographic Data

  • Mass Spectrometry: Iloperidone-related analogs with piperidine-ethanone cores show characteristic [M+H]+ peaks (e.g., m/z 443 for a fluorobenzoisoxazole derivative) .
  • NMR Studies: The proximity of substituents to the ethanone group influences chemical shift disparities. For instance, in 1-(piperidin-1-yl)ethanone derivatives, hydrogen and carbon atoms near the amide bond exhibit distinct shifts at 20°C, merging at higher temperatures due to rapid isomerization .

Biological Activity

Overview

1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound classified as a piperidine derivative. Its structure features a bromopyridine moiety linked to a piperidine ring and an ethanone group, making it a compound of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Chemical Formula : C12H15BrN2O
  • CAS Number : 1316225-89-4
  • Molecular Weight : 283.17 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromopyridine moiety is believed to bind to active sites on these targets, while the piperidine ring enhances binding affinity and stability. The ethanone group may facilitate hydrogen bonding, contributing to the compound's overall biological effects.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders. Its unique structure allows for modifications that can enhance therapeutic efficacy and selectivity against specific targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, high-throughput screening against Mycobacterium tuberculosis revealed promising inhibition rates, suggesting potential use in treating bacterial infections .

Comparative Studies

To better understand the biological activity of this compound, it can be compared with other piperidine derivatives:

CompoundStructureBiological Activity
1-(3-(Pyridin-2-yl)methyl)piperidin-1-yl)ethanoneLacks bromineDifferent reactivity
1-(3-(6-Chloropyridin-2-yl)methyl)piperidin-1-yl)ethanoneChlorine instead of bromineVaries in interactions
1-(3-(6-Fluoropyridin-2-yl)methyl)piperidin-1-yl)ethanoneFluorine substitutionAffects stability

The presence of the bromine atom in the structure of this compound enhances its reactivity and biological activity compared to its analogs .

Study on Anticonvulsant Activity

In a study assessing anticonvulsant properties, compounds structurally related to this compound were tested for their ability to eliminate tonic extensor phases in animal models. Results indicated that modifications in the piperidine structure could lead to enhanced anticonvulsant effects, highlighting the importance of structure–activity relationships (SAR) in drug design .

In Vitro Studies

In vitro assays demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. The IC50 values were comparable to those of established chemotherapeutic agents, suggesting potential applications in oncology. Molecular dynamics simulations further elucidated the binding interactions between the compound and target proteins, providing insights into its mechanism at the molecular level .

Q & A

Q. What are the recommended synthetic routes for 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone, and how are intermediates characterized?

  • Methodological Answer : A key synthesis route involves thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under high-pressure conditions (1.7 atm, 100°C), yielding the target compound via pyridylcarbene intermediates . For piperidine-substituted analogs, coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) between bromopyridine derivatives and piperidine precursors are common. Intermediates are characterized using ¹H-NMR to confirm coupling patterns, such as the integration ratio of aromatic protons (δ 7.5–8.5 ppm for bromopyridine) and piperidine methylene signals (δ 2.5–3.5 ppm) .

Q. How is ¹H-NMR utilized to confirm the structure of this compound and its intermediates?

  • Methodological Answer : ¹H-NMR analysis focuses on distinguishing the bromopyridine moiety (e.g., doublet of doublets at δ 8.2–8.4 ppm for H-3 and H-5 protons) and the piperidine-acetyl group (singlet at δ 2.1–2.3 ppm for the acetyl methyl). Coupling constants (e.g., J = 8 Hz for vicinal pyridine protons) and integration ratios validate substitution patterns. For example, in related compounds, the absence of residual amine protons (δ 1.5–2.0 ppm) confirms successful acetylation .

Q. What safety protocols are critical when handling brominated piperidine derivatives?

  • Methodological Answer : Brominated compounds require handling in a chemical fume hood with nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy. Storage should be in inert, airtight containers at 2–8°C. Spills must be absorbed with inert materials (e.g., sand) and disposed of as halogenated waste. Refer to safety data sheets (SDS) for analogous brominated piperidines for specific exposure controls .

Advanced Research Questions

Q. How can thermal decomposition mechanisms leading to this compound be experimentally validated?

  • Methodological Answer : Mechanistic studies involve isolating intermediates via controlled pyrolysis (e.g., using GC-MS to detect carbene species) and trapping experiments with dienes (e.g., cyclohexene) to form cyclopropane adducts. High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹³C) can track carbon migration during decomposition. Computational DFT calculations (e.g., Gaussian) may model transition states to corroborate experimental findings .

Q. What computational tools are suitable for predicting the crystallographic behavior of this compound?

  • Methodological Answer : SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Preprocessing with WinGX integrates ORTEP-3 for thermal ellipsoid visualization. For charge density analysis, multipole refinement via MoPro or Jana2020 is recommended. Pair distribution function (PDF) analysis can resolve amorphous phases in poorly crystalline samples .

Q. How should researchers resolve discrepancies between NMR and X-ray crystallography data?

  • Methodological Answer : Discrepancies (e.g., bond length variations) may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Use variable-temperature NMR to assess conformational flexibility. For crystallography, high-resolution data (≤1.0 Å) and Hirshfeld surface analysis (CrystalExplorer) can identify intermolecular interactions distorting the structure. Cross-validate with DFT-optimized geometries .

Q. What strategies are effective for designing bioactivity studies targeting brominated piperidine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against bromodomains (e.g., BRD4) or kinases can prioritize targets. In vitro assays (e.g., fluorescence polarization for binding affinity) should use scaffold-optimized derivatives. Structure-activity relationship (SAR) studies may modify the acetyl group (e.g., replacing with sulfonamide) or vary bromopyridine substituents. Toxicity screening via zebrafish models can pre-filter candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 2
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1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.